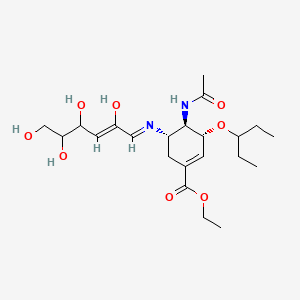
2,3-Difluoro-4-methylbenZylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-methylbenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various chemical transformations, making it a crucial tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzylzinc bromide typically involves the reaction of 2,3-Difluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3-Difluoro-4-methylbenzyl bromide+Zn→2,3-Difluoro-4-methylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.
化学反应分析
Types of Reactions
2,3-Difluoro-4-methylbenzylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of a catalyst to form secondary and tertiary alcohols.
Substitution Reactions: Can undergo halogen-metal exchange reactions with halides.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, as well as substituted aromatic compounds.
科学研究应用
2,3-Difluoro-4-methylbenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which 2,3-Difluoro-4-methylbenzylzinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl compounds and halides, which react with the nucleophilic zinc reagent to form new products.
相似化合物的比较
Similar Compounds
- 3,4-Difluoro-5-methoxyphenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
- Benzylzinc bromide
Uniqueness
2,3-Difluoro-4-methylbenzylzinc bromide is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C8H7BrF2Zn |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
bromozinc(1+);2,3-difluoro-1-methanidyl-4-methylbenzene |
InChI |
InChI=1S/C8H7F2.BrH.Zn/c1-5-3-4-6(2)8(10)7(5)9;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NHCIHFVQDCQGDY-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C(C=C1)[CH2-])F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)


![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)




![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

